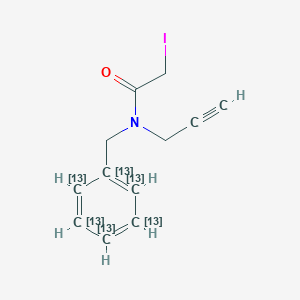
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTA-EG6 is a thiol-reactive compound that can be used as a cross-linker for proteins and other molecules.
Mechanism of Action
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide is a thiol-reactive compound that can form covalent bonds with cysteine residues in proteins. This covalent bond formation can lead to protein cross-linking, which can alter the conformation of proteins and affect their function. 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide can also be used to selectively label proteins that contain cysteine residues, which allows for the identification of protein-protein interactions.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide has been shown to have minimal toxicity and does not affect the biochemical and physiological properties of proteins. 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide can be used to selectively label proteins without affecting their enzymatic activity or protein-protein interactions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide is its ability to selectively label proteins that contain cysteine residues. 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide can also be used to study the mechanism of action of drugs and to identify potential drug targets. However, one limitation of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide is its specificity for cysteine residues, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide in scientific research. One direction is the development of new cross-linking strategies using 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide to study protein-protein interactions. Another direction is the use of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide in drug discovery to identify new drug targets and to study the mechanism of action of drugs. Additionally, the synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide derivatives with improved specificity and reactivity could lead to the development of new tools for protein labeling and cross-linking.
Conclusion:
In conclusion, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide is a thiol-reactive compound that has gained attention in the scientific community due to its potential applications in various fields. 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide can be used as a cross-linker for proteins and other molecules, and has been used in various scientific research applications, including protein labeling, protein-protein interaction studies, and drug discovery. 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide has minimal toxicity and does not affect the biochemical and physiological properties of proteins. While there are some limitations to the use of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide, there are several future directions for its use in scientific research, including the development of new cross-linking strategies and the synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide derivatives with improved specificity and reactivity.
Synthesis Methods
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide involves the reaction of 2-mercaptobenzothiazole with 6-bromo-1-hexene in the presence of a base. The resulting product is then reacted with N-(2-chloroethyl)acetamide to yield 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide. The chemical structure of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide is shown in Figure 1.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide has been used in various scientific research applications, including protein labeling, protein-protein interaction studies, and drug discovery. 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide can be used as a cross-linker for proteins, which allows for the identification of protein-protein interactions. 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide has also been used in drug discovery to identify potential drug targets and to study the mechanism of action of drugs.
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS2/c1-8(6-13)14-11(16)7-17-12-15-9-4-2-3-5-10(9)18-12/h2-5,8H,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTQTIDLOMJOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)CSC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-Methoxyethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2548045.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2548046.png)


![3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2548054.png)

![(Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2548056.png)

![2-(3-ethylphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2548059.png)

![N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2548062.png)
![N-(2,4-dimethoxyphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2548063.png)

